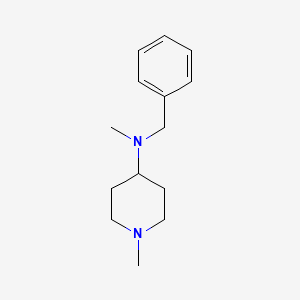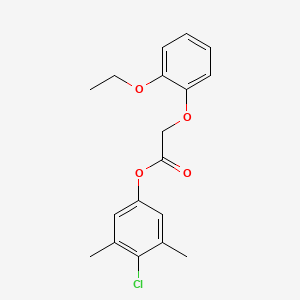![molecular formula C16H15N3O3S B5675347 N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)
N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-299665 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of study.
Wirkmechanismus
The mechanism of action of WAY-299665 involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-299665 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of WAY-299665 is scaled up to meet the demand for research and development. This involves optimizing the reaction conditions to ensure maximum efficiency and yield. Common techniques used in industrial production include batch processing and continuous flow synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-299665 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of WAY-299665 typically require specific reagents and conditions. For example:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from the reactions of WAY-299665 depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
WAY-299665 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It is used in studies of cellular processes and as a tool for investigating biological pathways.
Medicine: It is being explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
WAY-299665 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
WAY-299375: Known for its use in research into amyloid diseases and synucleinopathies.
WAY-299665: Known for its unique structure and properties, making it valuable in various fields of research.
In comparison, WAY-299665 stands out due to its specific applications and the unique effects it exerts on molecular targets and pathways.
Eigenschaften
IUPAC Name |
N-[4-(2-methylbenzimidazol-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-17-15-5-3-4-6-16(15)19(11)23(21,22)14-9-7-13(8-10-14)18-12(2)20/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJDKOJQGGGQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5675267.png)
![1-cyclopropyl-6-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5675273.png)

![3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5675287.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5675294.png)
![(3R*,4R*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5675297.png)

![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)

![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)

![(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide](/img/structure/B5675365.png)